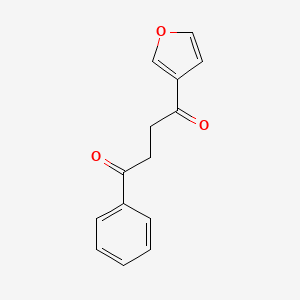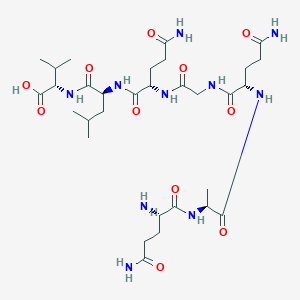
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- is a complex oligopeptide composed of multiple amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound contributes to its specific properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This approach can be more cost-effective and scalable for large-scale production.
化学反応の分析
Types of Reactions
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Reduction reactions can reverse oxidation processes or reduce disulfide bonds to thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various chemical modifiers for substitution reactions. The reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield thiols. Substitution reactions can result in peptides with altered amino acid sequences and potentially different biological activities.
科学的研究の応用
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- has several scientific research applications:
Chemistry: This compound can be used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: It can serve as a substrate for enzymatic studies or as a probe for investigating protein-protein interactions.
Medicine: The peptide may have therapeutic potential in treating diseases related to amino acid metabolism or protein misfolding.
Industry: It can be used in the production of peptide-based materials or as a component in biochemical assays.
作用機序
The mechanism of action of L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or structural stabilization of proteins.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in clinical nutrition and cell culture.
L-Valyl-L-alanine: Another dipeptide with distinct properties and uses in biochemical research.
γ-L-Glutamyl-L-alanine: A dipeptide involved in metabolic pathways and regulatory functions.
Uniqueness
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
676460-69-8 |
|---|---|
分子式 |
C31H54N10O11 |
分子量 |
742.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H54N10O11/c1-14(2)12-20(30(50)41-25(15(3)4)31(51)52)40-29(49)19(8-11-23(35)44)38-24(45)13-36-28(48)18(7-10-22(34)43)39-26(46)16(5)37-27(47)17(32)6-9-21(33)42/h14-20,25H,6-13,32H2,1-5H3,(H2,33,42)(H2,34,43)(H2,35,44)(H,36,48)(H,37,47)(H,38,45)(H,39,46)(H,40,49)(H,41,50)(H,51,52)/t16-,17-,18-,19-,20-,25-/m0/s1 |
InChIキー |
JDYPLMWWSPSWGB-BPBFDTGDSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


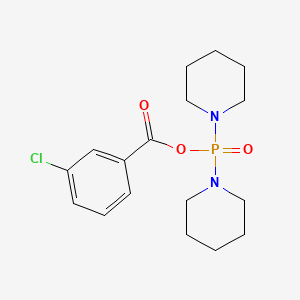
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)

![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
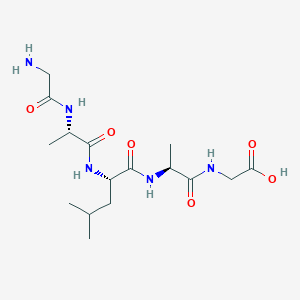
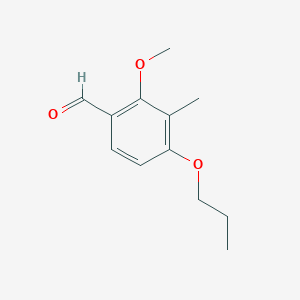
![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
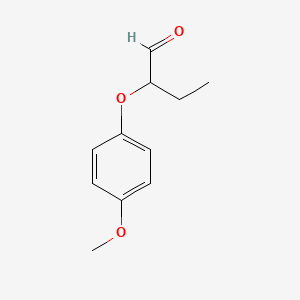
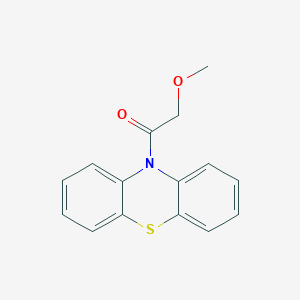
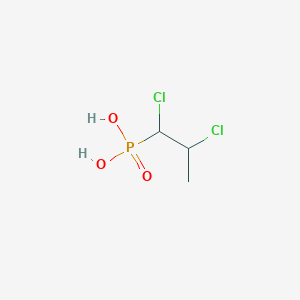
![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
![3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid](/img/structure/B12539875.png)
